molecular formula C8H6BrFO2 B15203011 2-Bromo-4-fluoro-6-methoxybenzaldehyde

2-Bromo-4-fluoro-6-methoxybenzaldehyde

Cat. No.: B15203011
M. Wt: 233.03 g/mol
InChI Key: KVQJVHPZVYQYIY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-6-methoxybenzaldehyde typically involves the bromination and fluorination of 6-methoxybenzaldehyde. The reaction conditions often include the use of bromine and a fluorinating agent under controlled temperature and pressure to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The compound is then purified through crystallization or distillation techniques .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products:

Scientific Research Applications

2-Bromo-4-fluoro-6-methoxybenzaldehyde is used in:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-methoxybenzaldehyde depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and binding affinity of the compound to its molecular targets .

Comparison with Similar Compounds

  • 2-Bromo-6-fluoro-4-methoxybenzaldehyde
  • 4-Bromo-2-fluoro-6-methoxybenzaldehyde

Comparison: 2-Bromo-4-fluoro-6-methoxybenzaldehyde is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

2-bromo-4-fluoro-6-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrFO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3

InChI Key

KVQJVHPZVYQYIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)C=O

Origin of Product

United States

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